Potency Against L100I & K103N Mutants vs. Etravirine
HIV-1 inhibitor-19 demonstrates significantly lower resistance fold (RF) values against L100I and K103N mutant strains compared to the second-generation clinical NNRTI etravirine (ETR). Specifically, inhibitor-19 maintains EC₅₀ values of 7.3 nM (L100I) and 9.2 nM (K103N), whereas ETR exhibits RF values of 2.5 and 4.1 against these same mutants, respectively [1] . The RF for inhibitor-19 against the L100I mutant is 1.08 (compared to WT EC₅₀ of 6.74 nM), versus ETR's RF of 2.5 [1].
| Evidence Dimension | Antiviral potency against L100I and K103N NNRTI-resistant HIV-1 mutants |
|---|---|
| Target Compound Data | EC₅₀ = 7.3 nM (L100I); EC₅₀ = 9.2 nM (K103N); RF = 1.08 (L100I), RF = 1.36 (K103N) |
| Comparator Or Baseline | Etravirine (ETR): RF = 2.5 (L100I), RF = 4.1 (K103N); WT EC₅₀ values from same study |
| Quantified Difference | Inhibitor-19 RF values are 57-67% lower than ETR for these mutants; inhibitor-19 potency is retained within ~1.4-fold of WT, while ETR loses 2.5- to 4.1-fold potency. |
| Conditions | MT-4 cell-based antiviral assay; HIV-1 IIIB wild-type and engineered single-point mutant strains; 3-day incubation; MTT cytotoxicity readout |
Why This Matters
L100I and K103N are among the most clinically prevalent NNRTI resistance mutations; inhibitor-19's near-wild-type potency against these mutants makes it a superior tool compound for studying drug-resistant HIV-1 and for screening combination regimens.
- [1] Zhou Z, Guo J, Li X, Wu J, De Clercq E, Pannecouque C, Zhan P, Kang D, Liu X. Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Infect Dis. 2025 Aug 6. doi: 10.1021/acsinfecdis.5c00519. View Source
